Dehydrocostus lactone
Overview
Description
Dehydrocostus lactone (DHE) is a sesquiterpene lactone extracted from Saussurea lappa and Aucklandia lappa . It possesses antifungal and antimycobacterial activity and exhibits a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .
Synthesis Analysis
An efficient total synthesis of the sesquiterpene lactone Dehydrocostus lactone has been reported. The approach involved a domino enediyne metathesis extended by a domino dienyne metathesis strategy to give access to suitably functionalized hydroazulene cores . In another study, new 13-amino derivatives of Dehydrocostus lactone were synthesized through Michael addition reactions .Molecular Structure Analysis
Dehydrocostus lactone has a molecular formula of C15H18O2, an average mass of 230.302 Da, and a monoisotopic mass of 230.130676 Da .Physical And Chemical Properties Analysis
Dehydrocostus lactone is a white to off-white powder . It has a solubility of ≥20 mg/mL in DMSO .Scientific Research Applications
Anticancer Activity : Dehydrocostus lactone has shown promising results in inhibiting cancer cell growth in various types of cancers. For example, it has been found to suppress proliferation and induce apoptosis in chronic myeloid leukemia cells through the Bcr/Abl-JAK/STAT signaling pathways (Cai, Qin, & Yang, 2017). It also inhibits gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage, and loss of mitochondrial membrane potential (Long, Huang, Yu, Zhang, Yao, Chen, & Feng, 2018).
Antitumor Mechanisms : Studies have systematically summarized the antitumor activities and mechanisms of dehydrocostus lactone, especially in breast cancer and leukemia. It is noted for its effect on significant signaling pathways and cellular functions (Li, Wang, Xie, & Hu, 2020).
Metabolic Network Analysis : Advanced techniques such as ultra-high-performance liquid chromatography and mass spectrometry have been used to study the metabolic fate of dehydrocostus lactone in rats, providing insights into its in vivo transformations and potential therapeutic pathways (Tian, Ma, Liu, Zhao, Yu, Li, Tian, Pei, Wang, & Zuo, 2022).
Anti-Inflammatory Properties : Dehydrocostus lactone demonstrates significant anti-inflammatory activity. For example, it has been shown to suppress the expression of inducible nitric oxide synthase and TNF-alpha in LPS-activated macrophages (Lee, Kim, Jang, Son, Kim, Sohn, Lee, & Ryu, 1999). It also ameliorates colitis by targeting the IKKα/β-NF-κB and Keap1-Nrf2 signalling pathways (Yuan, Hu, Liu, Xie, Yang, Li, Zhang, Chen, Tang, & Shen, 2022).
Other Applications : Dehydrocostus lactone has also been investigated for its growth regulatory response in plants (Jyotsna & Dhillon, 2009) and its effect on hepatitis B virus surface antigen gene expression in human hepatoma cells (Chen, Chou, Lee, Wang, & Yeh, 1995).
Safety And Hazards
Future Directions
The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .
properties
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891554 | |
Record name | Dehydrocostus lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrocostus lactone, (-)- | |
CAS RN |
477-43-0 | |
Record name | (-)-Dehydrocostus lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrocostus lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrocostus lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROCOSTUS LACTONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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